molecular formula C10H13NO B1591952 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol CAS No. 36133-00-3

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Cat. No.: B1591952
CAS No.: 36133-00-3
M. Wt: 163.22 g/mol
InChI Key: MHMRQHMKGYLQKH-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring, with a hydroxyl group (-OH) at position 6. This core structure serves as a scaffold for numerous analogs with modifications at positions 3, 5, and 8, which significantly influence pharmacological properties. These compounds are studied for their interactions with dopamine, serotonin, and adrenergic receptors, making them relevant to neuropharmacology and drug development .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11-12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMRQHMKGYLQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605567
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36133-00-3
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36133-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors to form the benzazepine ring. For instance, the intramolecular hydroaminomethylation of 2-allylanilines, catalyzed by ionic diamine Rh complexes, can yield benzazepines . Another method includes the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones, while reduction can produce various hydrogenated benzazepine derivatives .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist or agonist at various receptor sites, influencing signal transduction pathways. The exact mechanism depends on the specific biological context and the target receptors involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituents at positions 3, 5, and 8, as well as stereochemistry. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Receptor Interactions Pharmacological Role Evidence Source
8-Chloro-3-methyl-5-phenyl analog Cl (8), CH₃ (3), Ph (5) C₁₇H₁₈ClNO 287.79 5HT2A, D1, D2, D3, α2C-adrenergic Dopamine antagonist
8-Bromo-3-methyl-5-phenyl analog (SKF-83566 HBr) Br (8), CH₃ (3), Ph (5) C₁₇H₁₉Br₂NO 413.15 D1-like receptors Potent D1 antagonist
Odapipam (NNC 756) Cl (8), CH₃ (3), dihydrobenzofuran (5) C₁₉H₂₀ClNO₂ 329.82 Dopamine D1 Antipsychotic candidate
(5R)-8-Chloro-3-methyl-5-phenyl analog Cl (8), CH₃ (3), Ph (5) C₁₇H₁₉ClNO 287.79 Stereospecific D1 binding Selective D1 antagonist (R-configuration)
7-Hydroxylorcaserin (Metabolite) Cl (8), CH₃ (1) C₁₁H₁₄ClNO 227.69 Serotonin receptors Metabolite of lorcaserin

Key Findings

Halogen Substituents :

  • Chlorine vs. Bromine : The 8-chloro analog (CAS 87075-17-0) exhibits affinity for multiple dopamine receptors (D1, D2, D3) and serotonin 5HT2A receptors . In contrast, the 8-bromo derivative (SKF-83566 HBr) shows enhanced potency as a D1 antagonist, attributed to bromine’s larger atomic radius and stronger van der Waals interactions .
  • Impact on Solubility : Brominated analogs (e.g., SKF-83566 HBr) often form hydrobromide salts, improving aqueous solubility for pharmaceutical formulations .

Stereochemistry :

  • The (5R)-configured analog (Sch 23982) demonstrates higher selectivity for D1 receptors compared to its enantiomer, emphasizing the role of spatial arrangement in receptor binding .

Aromatic Modifications :

  • Odapipam incorporates a dihydrobenzofuran group at position 5, enhancing lipophilicity and extending half-life. This modification also shifts receptor selectivity toward dopamine D1 over serotonin receptors .

Pharmacological Applications :

  • Antipsychotics : The 8-chloro-3-methyl-5-phenyl analog (SCH-23390) is used in preclinical studies to elucidate D1 receptor functions in schizophrenia and addiction .
  • Metabolites : 7-Hydroxylorcaserin, a metabolite of the anti-obesity drug lorcaserin, retains serotonin receptor activity, contributing to therapeutic and side effect profiles .

Biological Activity

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a heterocyclic compound belonging to the benzazepine class, characterized by its bicyclic structure that includes a nitrogen-containing seven-membered ring and a hydroxyl group at the 7-position. The molecular formula of this compound is C10H13NO, with a molecular weight of approximately 173.22 g/mol. Its unique structure contributes to its diverse biological activities and potential therapeutic applications.

PropertyValue
Molecular FormulaC10H13NO
Molecular Weight173.22 g/mol
IUPAC NameThis compound
CAS Number36133-00-3

Biological Activity

Research indicates that this compound exhibits significant biological activities across various fields:

Pharmacological Effects

  • Neuropharmacology :
    • The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Its interaction with these receptors may lead to implications in treating neurological disorders such as depression and schizophrenia.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. It has shown effectiveness against certain strains of bacteria and fungi in vitro.
  • Cardiovascular Effects :
    • Investigations into its cardiovascular effects have indicated potential benefits in modulating blood pressure and heart rate through its action on adrenergic receptors.

The biological activity of this compound is primarily attributed to its ability to bind to various receptor sites in the body:

  • Receptor Interaction : The compound acts as both an agonist and antagonist at different receptor sites, influencing several signal transduction pathways.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Neuroprotective Effects : A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of benzazepine derivatives on neuronal cells exposed to oxidative stress. Results indicated that this compound significantly reduced cell death and improved cell viability compared to controls.
  • Antimicrobial Efficacy : Research published in Phytotherapy Research demonstrated that this compound exhibited considerable antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound in terms of biological activity, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Attributes
2,3-Dihydrobenzo[b]azepine Similar bicyclic structureExhibits different receptor selectivity
1H-Benzazepine Contains nitrogen atomLacks the tetrahydro configuration
6-Chloro derivatives of benzazepine Halogenated variantEnhanced biological activity at dopamine receptors
7-Hydroxy derivatives of benzazepine Hydroxyl substitutionPotentially different pharmacological profiles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 2
2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

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